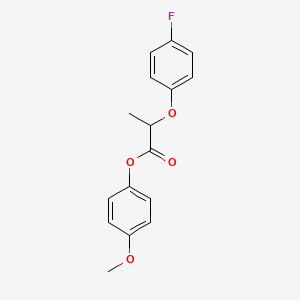
4-methoxyphenyl 2-(4-fluorophenoxy)propanoate
Overview
Description
4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate is an organic compound that belongs to the class of phenylpropanoates It is characterized by the presence of a methoxy group attached to a phenyl ring and a fluorophenoxy group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 2-(4-fluorophenoxy)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with 2-(4-fluorophenoxy)propanoic acid. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl 2-(4-fluorophenoxy)propanol.
Substitution: Formation of 4-methoxyphenyl 2-(4-aminophenoxy)propanoate or 4-methoxyphenyl 2-(4-thiophenoxy)propanoate.
Scientific Research Applications
4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The methoxy and fluorophenoxy groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenoxy)propanoate
- Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
Uniqueness
4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate is unique due to the presence of both methoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the fluorophenoxy group contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(4-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-11(20-14-5-3-12(17)4-6-14)16(18)21-15-9-7-13(19-2)8-10-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWKVFHJMFAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


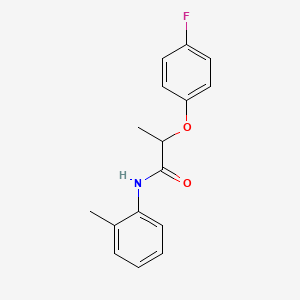
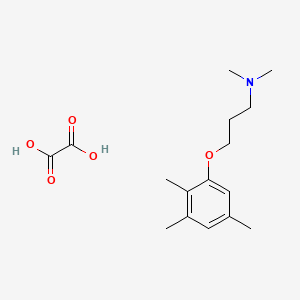
![3,5-Dimethyl-1-[4-(2,4,6-trimethylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4041896.png)
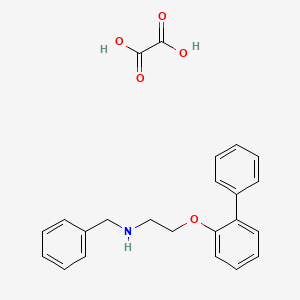
![4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041908.png)
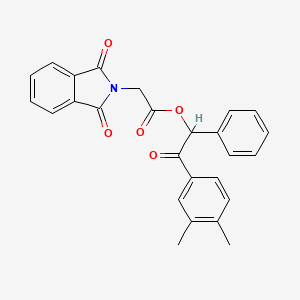
![ethyl 2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4041921.png)
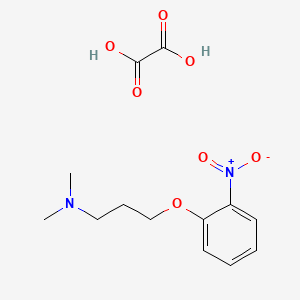
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2,6-dimethylmorpholine oxalate](/img/structure/B4041942.png)
![2,6-Dimethyl-4-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4041950.png)
![2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE](/img/structure/B4041956.png)
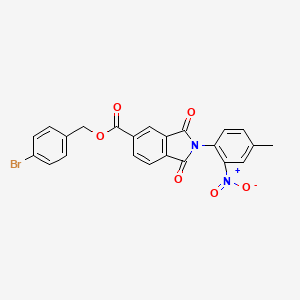
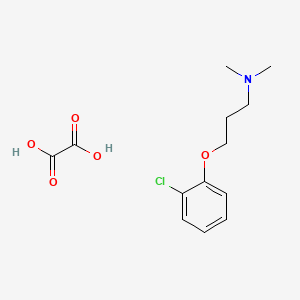
![2,6-Dimethyl-4-[2-(4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4041988.png)
